Tris(pentafluorophenyl)phosphine

Organometallic Chemistry Infrared Spectroscopy Ligand Electronic Effects

Tris(pentafluorophenyl)phosphine (P(C₆F₅)₃) is a highly electron-deficient ligand that imparts exceptional Lewis acidity to metal centers—ν(CO) of 2010 cm⁻¹ in Rh complexes vs. 1980 cm⁻¹ for PPh₃. Choose it for Au(I) catalysis where enhanced substrate activation is critical, for long-lifetime catalyst design (trans-PdCl₂{P(C₆F₅)₃}₂ resists dissociation), or as a benchmark standard in ligand development. Not interchangeable with PPh₃ or other fluoroarylphosphines; substituting without validation risks catalytic failure.

Molecular Formula C18F15P
Molecular Weight 532.1 g/mol
CAS No. 1259-35-4
Cat. No. B075049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(pentafluorophenyl)phosphine
CAS1259-35-4
SynonymsTPFPP
tris(pentafluorophenyl)phosphine
Molecular FormulaC18F15P
Molecular Weight532.1 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F
InChIInChI=1S/C18F15P/c19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33
InChIKeyFQLSDFNKTNBQLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(pentafluorophenyl)phosphine (CAS 1259-35-4): A Highly Electron-Deficient Fluorinated Arylphosphine Ligand for Specialized Catalysis


Tris(pentafluorophenyl)phosphine, also referred to as P(C₆F₅)₃, is a perfluorinated triarylphosphine first reported in 1960 [1]. This compound is characterized by three pentafluorophenyl groups bonded to a central phosphorus atom, resulting in a highly electron-deficient ligand with a distinct steric profile. Its primary utility lies in homogeneous catalysis, where it coordinates to transition metals such as palladium, rhodium, and gold to modulate reactivity in cross-coupling , hydroformylation [2], and other transformations. The strong electron-withdrawing nature of the C₆F₅ rings imparts a Lewis acidity to the metal center that is notably higher than that of non-fluorinated analogs, making it a critical tool for enabling reactions where traditional ligands fail.

Why Tris(pentafluorophenyl)phosphine Cannot Be Substituted by Common or Structurally Similar Phosphines


Tris(pentafluorophenyl)phosphine is not a universal ligand and cannot be freely interchanged with triphenylphosphine (PPh₃) or other fluoroarylphosphines. While it shares the same core structure as PPh₃, the complete fluorination of the aryl rings fundamentally alters its electronic and steric properties, leading to divergent catalytic outcomes. As demonstrated by comparative studies, its ligand behavior is often more akin to phosphites (P(OR)₃) than to other arylphosphines [1]. In catalysis, this manifests as markedly different activity and selectivity; for instance, in rhodium-catalyzed hydroformylation of 1-hexene, its use results in significantly lower turnover frequency and yield compared to PPh₃ and other less fluorinated analogs [2]. Furthermore, its specific ranking in Heck coupling efficiency among a series of fluorinated ligands highlights that even minor changes in the degree of fluorination produce non-linear effects on performance [3]. Consequently, substituting Tris(pentafluorophenyl)phosphine with an in-class analog without rigorous experimental validation risks severe reductions in yield, altered selectivity, or complete catalytic failure.

Quantitative Evidence of Differential Performance for Tris(pentafluorophenyl)phosphine vs. Analogs


Comparative Ligand Basicity and Electronic Character via ν(CO) Stretching Frequency in Rhodium Complexes

The electron-withdrawing nature of Tris(pentafluorophenyl)phosphine significantly alters its ligating properties compared to triphenylphosphine (PPh₃). A direct comparison of the carbonyl stretching frequency, ν(CO), in trans-[Rh(CO)Cl(L)₂] complexes reveals that the ν(CO) value for the P(C₆F₅)₃ complex is 2010 cm⁻¹, which is significantly higher than the 1980 cm⁻¹ observed for the PPh₃ analog [1]. This indicates that P(C₆F₅)₃ is a much weaker σ-donor and a stronger π-acceptor than PPh₃, and its electronic properties are more closely aligned with phosphites like P(OPh)₃ (ν(CO) = 2018 cm⁻¹).

Organometallic Chemistry Infrared Spectroscopy Ligand Electronic Effects

Ranking of Ligand Efficiency in Palladium-Catalyzed Heck Coupling of Iodobenzene and Styrene

In a comparative study of Heck coupling reactions using various fluorinated phosphines, the catalytic activity of palladium complexes was found to be highly dependent on the ligand structure. The activity was ranked in the following order: bis(pentafluorophenyl)phenylphosphine (III) > triphenylphosphine (I) > tris(pentafluorophenyl)phosphine (IV) > diphenyl(pentafluorophenyl)phosphine (II) [1]. This ranking demonstrates that Tris(pentafluorophenyl)phosphine (IV) is less effective than the mixed-ligand (III) and even the non-fluorinated PPh₃ (I) in this specific homogeneous system under 12 MPa CO₂.

Palladium Catalysis Heck Reaction C-C Bond Formation

Differential Reactivity in Rhodium-Catalyzed Hydroformylation of 1-Hexene

A direct head-to-head comparison in rhodium-catalyzed hydroformylation of 1-hexene reveals a stark contrast in performance. The catalyst derived from P(C₆F₅)₃ (Lb) exhibited a turnover frequency (TOF) of approximately 15 h⁻¹, which is over 25 times lower than the TOF of approximately 400 h⁻¹ observed for the PPh₃-derived catalyst [1]. The yield of heptanals was correspondingly low at 6% for the P(C₆F₅)₃ catalyst, compared to 94% for a related fluorinated ligand, P{C₆H₃(CF₃)₂-3,5}₃ (La), under identical conditions. Furthermore, the n:iso ratio of the product aldehyde was 0.6 for P(C₆F₅)₃, indicating a shift in regioselectivity compared to the 2.5-3.0 range observed for PPh₃ and La.

Hydroformylation Rhodium Catalysis Aldehyde Synthesis

Comparative Ligand Stability in Palladium(II) Complexes: P(C₆F₅)₃ vs. Other Fluorinated Phosphines

The stability of trans-[PdCl₂(L)₂] complexes was evaluated through competition experiments. The relative stability was found to be in the order L = P{C₆H₃(CF₃)₂-3,5}₃ (La) ≈ P(C₆F₅)₃ (Lb) > PPh₃ [1]. While P(C₆F₅)₃ and La form complexes of similar stability, both are significantly more stable than the non-fluorinated PPh₃ analog. This increased complex stability is corroborated by Pt-P bond length measurements in the analogous platinum(II) complexes, where the Pt-P bond distance for the P(C₆F₅)₃ complex is shorter than that for the La complex [1].

Coordination Chemistry Ligand Exchange Palladium Complexes

Structural Characterization: Comparative Bond Lengths and Angles with Triphenylphosphine

Single-crystal X-ray diffraction analysis reveals that the molecular structure of Tris(pentafluorophenyl)phosphine deviates from C₃ symmetry in a manner similar to that of triphenylphosphine (PPh₃) [1]. The P-C bond lengths in the crystal structure are 1.834(4), 1.832(4), and 1.824(4) Å, with corresponding C-P-C bond angles of 104.4(2), 106.0(2), and 99.6(1)°, respectively. These values are directly comparable to those reported for PPh₃, where the P-C bond length is approximately 1.828 Å and the C-P-C angle is about 103° [1]. This structural data confirms that the substitution of hydrogen with fluorine does not grossly alter the fundamental geometry of the triarylphosphine framework, but the presence of the bulky, electron-rich fluorine atoms introduces unique steric and electronic C-F interactions that can influence metal coordination.

X-ray Crystallography Molecular Geometry Ligand Sterics

Tris(pentafluorophenyl)phosphine: Optimized Application Scenarios Based on Comparative Performance Data


Ligand for Gold(I)-Catalyzed Transformations Requiring High Electrophilicity

Based on evidence that P(C₆F₅)₃ imparts a significantly electron-deficient environment to metal centers (ν(CO) of 2010 cm⁻¹ in Rh complexes vs. 1980 cm⁻¹ for PPh₃ [1]), it is an optimal ligand choice for gold(I) catalysis where enhanced Lewis acidity at the gold center accelerates substrate activation. The compound's utility has been specifically demonstrated in the gold(I)-catalyzed oxycarbonylation of homopropargyl carbonates, where the ligand's electron-withdrawing properties were shown to directly impact reaction efficiency [2]. This scenario is ideal when traditional phosphine ligands fail to provide sufficient catalytic activity.

Catalyst Development in Supercritical CO₂ (scCO₂) Solvent Systems

While its catalytic activity ranking in Heck coupling is moderate (ranked 3rd out of 4 ligands tested [3]), P(C₆F₅)₃ has been shown to be an effective ligand in scCO₂ media. The high solubility of fluorinated phosphines in dense CO₂ makes them attractive for 'green' solvent applications. Although P(C₆F₅)₃ provides only marginal improvement in conversion over PPh₃ in scCO₂ [3], its performance in scCO₂ is comparable to that in conventional organic solvents, indicating its robustness and compatibility with this environmentally benign medium. Researchers aiming to develop sustainable catalytic processes should consider P(C₆F₅)₃ as a viable ligand for scCO₂-based transformations, particularly where the unique solubility profile of fluorinated compounds offers a separation advantage.

Synthesis of Robust Palladium or Platinum Complexes for Long-Lived Catalysts

Competition experiments show that trans-[PdCl₂{P(C₆F₅)₃}₂] complexes are significantly more stable than their PPh₃ analogs [4]. This enhanced stability, coupled with shorter Pt-P bonds in analogous platinum complexes, suggests that P(C₆F₅)₃ forms robust metal-ligand bonds that resist dissociation. This property is invaluable for designing catalysts intended for long-term use, high-temperature reactions, or continuous flow processes where catalyst leaching and deactivation are common failure modes. Researchers should select P(C₆F₅)₃ when the priority is catalyst longevity and robustness over maximum initial turnover frequency, as evidenced by its lower activity in hydroformylation [4].

As a Benchmark for Electron-Deficient Phosphine Ligands in Fundamental Studies

Due to its extreme electron deficiency and well-characterized structural and electronic parameters, P(C₆F₅)₃ serves as an excellent benchmark ligand for fundamental studies on ligand effects in organometallic chemistry. Its ν(CO) value of 2010 cm⁻¹ in rhodium complexes [1] and its defined P-C bond lengths and C-P-C angles [5] provide a reliable reference point for calibrating new ligand designs. Researchers developing novel electron-deficient phosphines or investigating the interplay between ligand electronics and catalysis can use P(C₆F₅)₃ as a standard control to contextualize their results against a known, extreme case. This is a high-value application for academic and industrial research groups focused on ligand design and mechanistic investigation.

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